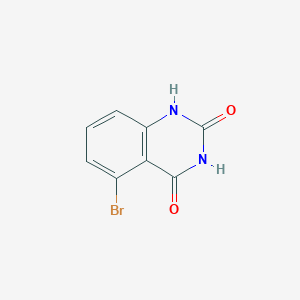

5-Bromoquinazoline-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGJXAHPJRPIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598992 | |

| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-01-5 | |

| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoquinazoline-2,4(1H,3H)-dione: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromoquinazoline-2,4(1H,3H)-dione, a halogenated heterocyclic compound built upon a scaffold of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, potential mechanisms of action, and applications, providing field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides a framework for its scientific investigation.

Introduction: The Quinazolinedione Core as a "Privileged Structure"

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1][2] When oxidized to the dione form, the resulting quinazoline-2,4(1H,3H)-dione scaffold emerges as what is often termed a "privileged structure." This designation is reserved for molecular frameworks that can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[2][3]

Derivatives of this core have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties.[4][5][6] The versatility of the quinazolinedione scaffold stems from its rigid, planar structure and the presence of hydrogen bond donors and acceptors, which facilitate interactions with diverse protein targets. The introduction of a bromine atom at the 5-position, as in our topic compound, is a strategic chemical modification intended to modulate the molecule's steric and electronic properties, potentially enhancing its potency, selectivity, or pharmacokinetic profile.

Physicochemical and Structural Properties

This compound is a specific isomer whose properties are defined by the placement of the bromine atom on the benzene ring. While extensive experimental data for this particular isomer is not as widespread as for its 6-bromo or 7-bromo counterparts, we can define its core characteristics and predict others based on established chemical principles and data from close analogs.[7][8]

| Property | Value / Description | Source / Rationale |

| CAS Number | 959237-01-5 | [9] |

| Molecular Formula | C₈H₅BrN₂O₂ | |

| Molecular Weight | 241.04 g/mol | [10] |

| IUPAC Name | This compound | N/A |

| Physical Form | Expected to be a white to off-white solid | Based on analogs like 6-bromoquinazoline-2,4(1H,3H)-dione.[8] |

| Solubility | Predicted to have low solubility in water, soluble in organic solvents like DMSO and DMF. | The parent quinazolinedione has low aqueous solubility.[11] Halogenation typically decreases water solubility further. |

| Storage | Store at ambient temperatures, protected from light and moisture. | Standard practice for stable organic compounds. |

Synthesis and Chemical Logic

The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through several established routes.[12] A common and effective strategy involves the cyclization of a substituted anthranilic acid derivative. For the synthesis of the 5-bromo isomer, the logical starting material is 2-amino-6-bromobenzoic acid.

The underlying principle of this synthesis is a cyclocondensation reaction. The 2-amino group of the anthranilic acid acts as a nucleophile, and a carbonylating agent is introduced to form the urea-like dione ring structure. Phosgene surrogates or isocyanates are often used for this purpose. An alternative, one-pot method involves reacting a 2-aminobenzamide with a carbonyl source like di-tert-butyl dicarbonate, which has been shown to be effective for various substituted quinazolinediones.[13][14]

Caption: A generalized workflow for the synthesis of this compound.

Representative Synthetic Protocol

This protocol is a representative method adapted from general procedures for quinazolinedione synthesis.

-

Reaction Setup: To a solution of 2-amino-6-bromobenzoic acid (1 equivalent) in a suitable solvent (e.g., pyridine or dioxane), add urea (1.5 equivalents).

-

Cyclization: Heat the reaction mixture to reflux (typically 120-150°C) for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Scientific Rationale: The high temperature provides the activation energy needed for the nucleophilic attack of the amino group onto the urea carbonyl, followed by intramolecular cyclization and elimination of ammonia to form the stable heterocyclic ring.

-

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Precipitation: Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of ~2-3. This will precipitate the product.

-

Scientific Rationale: The product is acidic due to the N-H protons of the dione structure. In basic or neutral solution, it can exist as a salt. Acidification ensures it is in its neutral, less soluble form, maximizing precipitation.

-

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The expected ¹H NMR spectrum in DMSO-d₆ would show characteristic signals for the aromatic protons and two broad singlets for the N-H protons.[7]

Potential Mechanisms of Action and Biological Targets

The true value of the quinazolinedione scaffold lies in its ability to inhibit key enzymes involved in disease pathology. While specific studies on the 5-bromo isomer are emerging, we can infer its likely targets based on extensive research into its analogs.

Anticancer Activity via PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. In many cancers, particularly those with BRCA1/2 mutations, cancer cells become heavily reliant on PARP for survival. Inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1/2 inhibitors.[15]

The quinazolinedione core acts as a mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP, binding to the enzyme's catalytic domain.

Caption: Proposed mechanism of action via PARP inhibition leading to cancer cell death.

Antibacterial Activity via Gyrase/Topoisomerase Inhibition

Another promising avenue for quinazolinedione derivatives is in combating bacterial infections, including resistant strains.[6][16] These compounds have been shown to function as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair in bacteria.[17][18]

This mechanism is analogous to that of fluoroquinolone antibiotics. The quinazolinedione scaffold can participate in the formation of a ternary complex with the enzyme and bacterial DNA, stalling the replication fork and inducing lethal double-strand breaks.[17] The advantage of the quinazolinedione class is that its interaction may differ slightly from traditional fluoroquinolones, offering potential activity against fluoroquinolone-resistant strains.[17]

Applications in Drug Discovery and Development

The diverse biological activities of the quinazolinedione scaffold position this compound as a valuable building block and lead compound in several therapeutic areas.

-

Oncology: As a potential PARP inhibitor, it is a candidate for developing targeted therapies for cancers with specific DNA repair deficiencies.[3][19] Further derivatization could optimize its potency and selectivity.

-

Infectious Diseases: Its potential as a bacterial gyrase inhibitor makes it a strong candidate for the development of new antibiotics to address the growing challenge of antimicrobial resistance.[6][16]

-

Other Therapeutic Areas: Given the scaffold's broad activity, the 5-bromo derivative warrants investigation for other applications, such as anti-inflammatory or neuroprotective agents, pending appropriate screening assays.[4][5]

Conclusion and Future Directions

This compound is a compound of significant scientific interest, built upon a proven "privileged scaffold." Its synthesis is achievable through established chemical methods, and its biological profile is predicted to be rich with therapeutic potential, particularly in oncology and infectious diseases.

Future research should focus on the specific experimental validation of its biological activity, including IC₅₀ determination against PARP enzymes and Minimum Inhibitory Concentration (MIC) testing against a panel of bacterial strains. Elucidating its structure-activity relationship (SAR) through the synthesis of further analogs will be critical for optimizing it into a clinical candidate. This guide provides the foundational knowledge and technical rationale to embark on such an investigation.

References

- Reddy, T. J., Le, T. V., Kim, S., & Kim, J. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega.

- Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Obaid, A. M. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. ResearchGate.

- Kamal, A., Tamboli, J. R., & Nayak, V. L. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. European Journal of Medicinal Chemistry.

- Moosavi, F., Divar, M., & Khabnadideh, S. (2025). Spiroindoline quinazolinedione derivatives as inhibitors of P-glycoprotein: potential agents for overcoming multidrug resistance in cancer therapy. Semantic Scholar.

- Rashdan, H. R. M., & Ewies, F. F. (n.d.). Synthesis of bromoquinazoline-2,4(1H,3H)-dione derivative 147. ResearchGate.

- Various Authors. (2025). Therapeutic Potential of Quinazoline Derivatives. ResearchGate.

- The Royal Society of Chemistry. (2014). Electronic supplementary information for Catalysis Science & Technology.

- Various Authors. (n.d.). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT.

- El-Sayed, N. N. E., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules.

- Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones.

- PubChem. (n.d.). 8-Bromoquinazoline-2,4(1H,3H)-dione.

- PubChem. (n.d.). Quinazolinedione.

- Zhou, et al. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. ResearchGate.

- Kerns, R. J. (2019). Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability. University of Iowa.

- Al-Ghorbani, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.

- Various Authors. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate.

Sources

- 1. ijirt.org [ijirt.org]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 6-Bromoquinazoline-2,4(1H,3H)-dione (88145-89-5) for sale [vulcanchem.com]

- 9. This compound | 959237-01-5 [chemicalbook.com]

- 10. 8-Bromoquinazoline-2,4(1H,3H)-dione | C8H5BrN2O2 | CID 22457660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Quinazolinediones synthesis [organic-chemistry.org]

- 13. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Research Portal [iro.uiowa.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromoquinazoline-2,4(1H,3H)-dione: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinazoline-2,4(1H,3H)-dione, a halogenated derivative of the quinazoline-2,4-dione scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The quinazolinedione core is a "privileged structure," frequently found in a wide array of biologically active compounds and natural products.[1] The introduction of a bromine atom at the 5-position provides a valuable synthetic handle for further molecular elaboration, enabling the exploration of chemical space and the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, offering insights for its application in research and development.

Structural Elucidation and Chemical Identity

This compound possesses a bicyclic heterocyclic structure, consisting of a pyrimidine-2,4-dione ring fused to a benzene ring, with a bromine atom substituted at the C5 position.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 959237-01-5[2][3] |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, properties can be inferred from related bromo-isomers and other substituted quinazolinediones.

Physicochemical Properties (Predicted/Inferred):

| Property | Value/Description |

| Appearance | Likely a white to off-white solid. |

| Melting Point | Expected to be high, likely >250 °C, similar to other quinazolinediones.[4] |

| Solubility | Sparingly soluble in water, with better solubility in polar organic solvents like DMSO and DMF. |

Spectroscopic Characterization (Predicted):

The spectroscopic data for this compound can be predicted based on the analysis of its isomers and related compounds. For comparison, the experimental data for the isomeric 6-Bromoquinazoline-2,4(1H,3H)-dione is presented below[4]:

| Spectroscopic Data for 6-Bromoquinazoline-2,4(1H,3H)-dione | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.43 (brs, 1H), 11.26 (brs, 1H), 7.93 (s, 1H), 7.78 (d, J = 8.0 Hz, 1H), 7.11 (d, J = 8.0 Hz, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 161.7, 150.0, 140.1, 137.5, 128.9, 117.8, 116.2, 113.8 |

| HRMS (ESI) | m/z calcd for C₈H₆BrN₂O₂ [M+H]⁺ 240.9607, found: 240.9602 |

For This compound , the following spectral characteristics are anticipated:

-

¹H NMR: The spectrum would show characteristic signals for the two N-H protons as broad singlets, and three aromatic protons. The aromatic signals would exhibit a distinct splitting pattern (likely a triplet and two doublets) reflecting the substitution on the benzene ring.

-

¹³C NMR: The spectrum would display eight distinct carbon signals, including two carbonyl carbons in the downfield region (around 150-165 ppm) and six aromatic carbons, one of which would be directly attached to the bromine atom.

-

IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the N-H stretching vibrations (around 3200 cm⁻¹) and the C=O stretching vibrations of the dione system (in the range of 1650-1720 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.

Synthesis of this compound

The most common and direct route for the synthesis of quinazoline-2,4(1H,3H)-diones involves the cyclization of the corresponding 2-aminobenzoic acid derivative with a carbonyl source, such as urea.[1] Therefore, the key precursor for the synthesis of this compound is 2-amino-6-bromobenzoic acid .

Synthesis of the Precursor: 2-Amino-6-bromobenzoic Acid

A plausible synthetic route to 2-amino-6-bromobenzoic acid starts from the commercially available 2-bromo-6-nitrobenzoic acid. The nitro group can be reduced to an amino group using various reducing agents. A patented method describes the amination of 2-halo-6-nitrobenzoic acid using aqueous ammonia in the presence of a cuprous catalyst.[5]

Experimental Protocol: Synthesis of 2-Amino-6-bromobenzoic Acid (Adapted from patent literature)[5][6]

-

Reaction Setup: In a high-pressure autoclave, combine 2-bromo-6-nitrobenzoic acid (1.0 eq), cuprous bromide (catalytic amount, e.g., 0.05 eq), isopropanol (as a solvent), and concentrated aqueous ammonia (excess, e.g., 10-15 eq).

-

Reaction Conditions: Seal the autoclave and heat the mixture to approximately 105 °C for 15 hours. The pressure will increase during the reaction.

-

Work-up: After cooling the reaction mixture to room temperature, carefully vent the autoclave. Acidify the mixture with a strong acid, such as sulfuric acid, to a pH of 1-2.

-

Extraction and Isolation: Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-amino-6-bromobenzoic acid. Further purification can be achieved by recrystallization.

Caption: Synthetic scheme for 2-amino-6-bromobenzoic acid.

Cyclization to this compound

The final step involves the cyclocondensation of 2-amino-6-bromobenzoic acid with urea. This reaction is typically performed by heating the two reagents, often without a solvent or in a high-boiling solvent.

Experimental Protocol: Synthesis of this compound

-

Reaction Mixture: Thoroughly mix 2-amino-6-bromobenzoic acid (1.0 eq) and urea (excess, e.g., 5-10 eq) in a round-bottom flask.

-

Thermal Cyclization: Heat the mixture to a temperature above the melting point of urea (typically 180-200 °C) for several hours. The reaction proceeds with the evolution of ammonia.

-

Isolation and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Treat the solid residue with a hot aqueous solution of sodium hydroxide to dissolve the product. Filter the solution to remove any insoluble impurities. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound. Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.

Caption: Synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily centered around the two N-H protons of the dione ring and the bromine substituent on the benzene ring.

N-Alkylation and N-Arylation

The acidic N-H protons at positions 1 and 3 can be readily deprotonated by a base, followed by reaction with an electrophile to introduce various substituents. This allows for the synthesis of a diverse library of N-substituted derivatives, which is a common strategy in drug discovery to modulate physicochemical properties and biological activity.

Reactions at the Bromine Substituent

The bromine atom at the 5-position is a versatile functional group that can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the bromoquinazoline-dione with a boronic acid or boronic ester. This is a powerful tool for introducing aryl, heteroaryl, or vinyl groups at the 5-position, significantly expanding the structural diversity of the synthesized compounds.

Importance in Medicinal Chemistry

The quinazoline-2,4-dione scaffold is a key pharmacophore in a multitude of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[7][8][9] The presence of the bromine atom in this compound makes it a valuable intermediate for the synthesis of novel drug candidates. The ability to perform cross-coupling reactions at the 5-position allows for the strategic introduction of various functionalities to optimize ligand-receptor interactions and improve pharmacokinetic profiles.

Conclusion

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its synthesis, while requiring specific precursors, follows established chemical principles. The reactivity of the dione ring and the bromine substituent provides ample opportunities for structural diversification. This in-depth guide serves as a foundational resource for researchers and scientists working in the field of medicinal chemistry and drug development, facilitating the exploration of this promising chemical entity.

References

- App-Chem Technologies. This compound. [Link]

- Li, G. et al. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega2020, 5 (16), 9374–9384. [Link]

- Al-Ostath, A. et al. Recent Advances in Synthesis of Quinazoline-2,4(1H,3H)-diones: Versatile Building Blocks in N-Heterocyclic Compounds.

- Chemical Synthesis Database. 5-bromo-2,4-quinolinedicarboxylic acid. [Link]

- PubChem. 2,4-Quinazolinediamine, 5-bromo-. [Link]

- Li, G. et al. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega2020, 5 (16), 9374–9384. [Link]

- Google Patents. Preparation method of 2-amino-6-nitrobenzoic acid.

- Al-Dhfyan, A. et al. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules2022, 27 (12), 3845. [Link]

- Journal of Pharmaceutical Technology, Research and Management.

- Singh, S. et al. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. ChemistrySelect2022, 7 (14), e202104533. [Link]

- Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

- Ali, S. et al. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules2016, 21 (9), 1222. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-6-Bromobenzoic Acid in Modern Pharmaceutical Development. [Link]

- ResearchGate. First Discovery of Novel 3-Hydroxy-quinazoline-2,4(1H,3H)-diones as Specific Anti-Vaccinia and Adenovirus Agents via“Privileged Scaffold” Refining Approach. [Link]

- PubChem. 8-Bromoquinazoline-2,4(1H,3H)-dione. [Link]

- Al-Zharani, M. et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules2023, 28 (2), 803. [Link]

- Vaskevych, A. et al. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules2024, 29 (9), 2053. [Link]

- Al-Dhfyan, A. et al. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI2022. [Link]

- ResearchGate. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. [Link]

- Sunway Pharm Ltd. 5-Bromo-quinazoline-2,4-diamine. [Link]

- PubChem. 4-Bromoquinazoline. [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. appretech.com [appretech.com]

- 3. parchem.com [parchem.com]

- 4. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Bromoquinazoline-2,4(1H,3H)-dione for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromoquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles and methodologies.

Core Chemical and Physical Properties

This compound is a substituted derivative of quinazoline-2,4(1H,3H)-dione, a scaffold known for its diverse biological activities. The introduction of a bromine atom at the 5-position significantly influences its electronic properties and potential for further chemical modification, making it a valuable building block in synthetic and medicinal chemistry.

| Property | Value |

| CAS Number | 959237-01-5 |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Generally soluble in polar aprotic solvents like DMSO and DMF |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several established methods for quinazolinedione ring formation. A prevalent and effective approach involves the cyclization of a suitably substituted 2-aminobenzamide derivative.

Recommended Synthetic Protocol: Cyclization of 2-Amino-6-bromobenzamide

This method is advantageous due to the commercial availability of the starting material and the generally high yields of the cyclization reaction. The causality behind this experimental choice lies in the robust and well-documented nature of this synthetic route for a wide range of substituted quinazolinediones.

Experimental Workflow Diagram:

A schematic of the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-bromobenzamide (1.0 equivalent) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dioxane.

-

Addition of Carbonyl Source: To this solution, carefully add a phosgene equivalent, such as triphosgene (0.4 equivalents) or carbonyldiimidazole (CDI) (1.1 equivalents), portion-wise at room temperature. The use of a phosgene equivalent is a critical safety consideration, avoiding the handling of highly toxic phosgene gas. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Cyclization: Heat the reaction mixture to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the crude product by filtration and wash it with a small amount of cold solvent to remove impurities.

-

Purification: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

Spectroscopic Characterization and Structural Elucidation

Predicted Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | - Two singlets in the downfield region (δ 11.0-12.0 ppm) corresponding to the two N-H protons. - A multiplet in the aromatic region (δ 7.0-8.0 ppm) for the three aromatic protons. The bromine at the 5-position will influence the chemical shifts and coupling patterns of the adjacent protons. |

| ¹³C NMR (in DMSO-d₆) | - Two carbonyl carbon signals in the downfield region (δ 150-165 ppm). - Signals for the aromatic carbons, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. |

| FT-IR (KBr pellet) | - N-H stretching vibrations in the range of 3200-3400 cm⁻¹. - Strong C=O stretching vibrations for the dione moiety around 1650-1720 cm⁻¹. - C-Br stretching vibration in the fingerprint region. |

| Mass Spectrometry (ESI-MS) | - A molecular ion peak [M+H]⁺ at m/z 241 and 243 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

The provided spectroscopic data for 6-bromoquinazoline-2,4(1H,3H)-dione shows ¹H NMR signals at δ 11.43 (brs, 1H), 11.26 (brs, 1H), 7.93 (s, 1H), 7.78 (d, J = 8.0 Hz, 1H), and 7.11 (d, J = 8.0 Hz, 1H).[1] For the 5-bromo isomer, a different splitting pattern in the aromatic region is anticipated due to the change in the substitution pattern.

Reactivity and Potential in Drug Discovery

The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3]

The bromine atom at the 5-position of this compound serves two primary roles in drug development:

-

Modulation of Biological Activity: The electron-withdrawing nature of the bromine atom can alter the electronic distribution within the molecule, potentially enhancing its binding affinity to biological targets.

-

A Handle for Further Functionalization: The bromine atom is a versatile functional group that can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Logical Relationship Diagram for Drug Discovery Application:

Workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the bromine substituent make it an attractive starting point for the development of libraries of compounds for biological screening. The insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

References

- Gao, M., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9494–9505.

- Nale, D. B., et al. (2014). Amine functionalized MCM-41: an efficient heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water. Catalysis Science & Technology, 4(10), 3653-3663.

- Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(19), 6537.

- Guzman, A., et al. (2009). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 14(2), 549-561.

- Abdelgawad, M. A., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Scientific Reports, 13(1), 4239.

- El-Sayed, N. N. E., et al. (2018). Design, synthesis and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential chitin synthase inhibitors. European Journal of Medicinal Chemistry, 155, 349-360.

- Manoharan, S., & Perumal, S. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity.

Sources

- 1. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Bromo-Substituted Quinazolinediones: A Technical Guide to Biological Activity and Therapeutic Potential

Introduction: The Quinazolinedione Scaffold and the Influence of Bromine Substitution

The quinazolinedione backbone, a fused heterocyclic system of benzene and pyrimidine rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of several FDA-approved drugs.[1] The introduction of a bromine atom to this structure profoundly influences its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can significantly modulate its pharmacological profile. This guide provides an in-depth exploration of the biological activities of bromo-substituted quinazolinediones, with a focus on their anticancer, antimicrobial, anti-inflammatory, and emerging neuroprotective properties. We will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to elucidate these activities.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Bromo-substituted quinazolinediones have emerged as a promising class of anticancer agents, primarily through their ability to inhibit critical enzymes involved in cancer cell proliferation and survival, most notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Mechanism of Action: Inhibition of EGFR Tyrosine Kinase

Many bromo-substituted quinazolinone derivatives exert their cytotoxic effects by targeting the ATP-binding site of the EGFR tyrosine kinase domain. The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance anticancer activity.[1] This substitution pattern is a key feature in several FDA-approved quinazoline-based anticancer drugs like Gefitinib and Erlotinib.[1] The bromine atom can form crucial interactions within the enzyme's active site, contributing to potent and selective inhibition.

Molecular docking and simulation studies have further elucidated these interactions, showing that compounds can form hydrogen bonds and other important contacts with key residues in both wild-type and mutated EGFR.[1] For instance, some derivatives have shown significant binding affinity for EGFR-mutated forms, which is crucial for overcoming drug resistance.[1]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of bromo-substituted quinazolinediones is highly dependent on the substitution patterns across the molecule:

-

Position of Bromine: Substitution at the C6 position of the quinazoline ring is frequently associated with enhanced cytotoxic activity.[1]

-

Substituents at N3: The nature of the substituent at the 3-position significantly impacts activity. Aromatic or aliphatic groups at this position can modulate the compound's binding affinity to target enzymes.

-

Substituents at C2: Modifications at the 2-position, such as the introduction of a thiol group with an aliphatic linker, have been shown to yield potent compounds with high selectivity for cancer cells over normal cells.[1][2][3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative bromo-substituted quinazolinone derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 8a | 6-bromo, 2-thio-aliphatic linker | MCF-7 (Breast) | 15.85 ± 3.32 | [1][2][3] |

| 8a | 6-bromo, 2-thio-aliphatic linker | SW480 (Colon) | 17.85 ± 0.92 | [1][2][3] |

| Compound 29 | 3-bromoanilino at C4 | A431 (Skin) | IC50 = 2.77 | [4] |

| Compound 29 | 3-bromoanilino at C4 | MCF-7 (Breast) | IC50 = 5.02 | [4] |

| Compound 1f | 6,8-dibromo, 2-aryl | MCF-7 (Breast) | Not specified | [5] |

| Compound 1g | 6,8-dibromo, 2-aryl | A549 (Lung) | Not specified | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the bromo-substituted quinazolinedione compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

II. Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer properties, bromo-substituted quinazolinediones have demonstrated significant potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Several studies have reported the efficacy of these compounds against a range of bacterial and fungal strains. The presence of the bromo substituent, often at the 6-position, appears to be a key determinant of their antimicrobial action.

Spectrum of Activity:

-

Gram-Positive Bacteria: Effective against strains such as Bacillus subtilis and Staphylococcus aureus.[6]

-

Gram-Negative Bacteria: Activity has been observed against Pseudomonas aeruginosa.[6]

-

Fungi: Some derivatives show inhibitory effects against Candida albicans and Aspergillus niger.[6]

The mechanism of their antimicrobial action is not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anti-inflammatory Activity

The anti-inflammatory properties of bromo-substituted quinazolinediones have been evaluated using models such as the carrageenan-induced paw edema test in rats.[6] Certain derivatives have shown anti-inflammatory activity comparable to standard drugs like ibuprofen.[6] This effect is likely mediated through the inhibition of pro-inflammatory mediators.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This method is widely used to assess the antimicrobial activity of chemical compounds.

Step-by-Step Methodology:

-

Prepare Agar Plates: Pour sterile nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) into petri dishes and allow them to solidify.

-

Inoculate Plates: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

-

Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Add Test Compounds: Add a defined concentration of the bromo-substituted quinazolinedione solution to each well. Include a solvent control and a standard antibiotic/antifungal control.

-

Incubate: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Caption: Agar well diffusion method for antimicrobial testing.

III. Synthesis of Bromo-Substituted Quinazolinediones

The synthesis of these compounds typically starts from substituted anthranilic acids. A common route involves the bromination of anthranilic acid followed by cyclization reactions.

General Synthetic Pathway

A representative synthetic scheme for 6-bromo-substituted quinazolin-4(3H)-ones is outlined below:

-

Bromination of Anthranilic Acid: Anthranilic acid is treated with a brominating agent like N-bromosuccinimide (NBS) to yield 5-bromoanthranilic acid.[1]

-

Formation of the Quinazolinone Ring: The resulting bromoanthranilic acid can then be reacted with various reagents to form the quinazolinone ring. For example, reaction with an isothiocyanate can lead to a 2-mercapto-quinazolinone intermediate.[1]

-

Further Derivatization: The intermediate can be further modified at various positions to generate a library of derivatives with diverse biological activities.

Caption: A general synthetic route to bromo-substituted quinazolinediones.

IV. Emerging Therapeutic Area: Neuroprotective Potential

While research is more established in the areas of cancer and infectious diseases, emerging evidence suggests that quinazoline derivatives, including bromo-substituted analogues, may possess neuroprotective properties.

Potential Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are likely multifactorial and may involve:

-

Anti-inflammatory Action: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The demonstrated anti-inflammatory properties of bromo-substituted quinazolinones could be beneficial in this context.

-

Enzyme Inhibition: Quinazoline derivatives have been investigated as inhibitors of enzymes relevant to neurodegeneration, such as phosphodiesterases (PDEs).[1] For instance, some bromo-substituted quinazoline derivatives have been studied as PDE1 inhibitors for their potential in treating Parkinson's disease.[1]

-

Modulation of CNS Targets: The sedative-hypnotic and anticonvulsant activities reported for some quinazolinones indicate their ability to cross the blood-brain barrier and interact with central nervous system targets, a prerequisite for neuroprotective effects.

A comprehensive review has highlighted the potential of the broader quinazoline scaffold in Alzheimer's disease by targeting β-amyloid, tau pathology, and cholinesterases.[6] While direct evidence for bromo-substituted quinazolinediones in this specific context is still limited, it represents a promising avenue for future research.

It is important to note that a study has also associated higher levels of elemental bromine in the brain with increased Alzheimer's disease neuropathology, suggesting that the biological effects of bromine are highly dependent on its chemical context.

V. Conclusion and Future Directions

Bromo-substituted quinazolinediones are a versatile class of compounds with a rich pharmacological profile. Their well-established anticancer activity, coupled with significant antimicrobial and anti-inflammatory properties, underscores their therapeutic potential. The emerging evidence for their neuroprotective effects opens up new and exciting avenues for drug discovery and development.

Future research should focus on:

-

Elucidating the precise mechanisms of action for their various biological activities.

-

Conducting extensive structure-activity relationship studies to optimize potency and selectivity.

-

In-depth investigation into their neuroprotective potential, including their effects on specific pathways involved in neurodegeneration.

-

Preclinical and clinical evaluation of the most promising candidates.

The continued exploration of this chemical space holds great promise for the development of novel therapeutics for a range of human diseases.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024, July 4).

- Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147 - ResearchGate. (n.d.).

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28).

- New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed. (n.d.).

- Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - NIH. (n.d.).

- A new therapeutic approach in Parkinson's disease: some novel quinazoline derivatives as dual selective phosphodiesterase 1 inhibitors and anti-inflammatory agents - PubMed. (n.d.).

- Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed. (2022, January 5).

- Brain Bromine Levels Associated with Alzheimer's Disease Neuropathology - PubMed - NIH. (n.d.).

- (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry.

- (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate.

Sources

- 1. A new therapeutic approach in Parkinson's disease: some novel quinazoline derivatives as dual selective phosphodiesterase 1 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brain Bromine Levels Associated with Alzheimer's Disease Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain Bromine Levels Associated with Alzheimer’s Disease Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Quinazoline-2,4(1H,3H)-dione Scaffold in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Recognized as a "privileged structure," its derivatives have been extensively explored, leading to the discovery of numerous compounds with therapeutic potential across various disease areas. This technical guide provides an in-depth review of the quinazoline-2,4(1H,3H)-dione scaffold, encompassing its synthesis, key biological activities with a focus on anticancer and antimicrobial applications, and the underlying structure-activity relationships. Detailed experimental protocols for the synthesis of the scaffold and the evaluation of its biological properties are provided, along with a critical analysis of its role in modulating key signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline framework, a bicyclic system composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the development of therapeutic agents. Among its various oxidized forms, the quinazoline-2,4(1H,3H)-dione scaffold has emerged as a particularly fruitful area of research. Its structural rigidity, coupled with the ease of functionalization at multiple positions, allows for the creation of diverse chemical libraries with a wide range of pharmacological profiles. This versatility has led to the identification of quinazoline-2,4(1H,3H)-dione derivatives with potent activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The ability of this scaffold to interact with a multitude of biological targets underscores its importance as a "privileged" scaffold in medicinal chemistry.

Synthetic Strategies for Quinazoline-2,4(1H,3H)-diones

The synthesis of the quinazoline-2,4(1H,3H)-dione core and its derivatives can be achieved through several efficient routes. The choice of synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Unsubstituted Quinazoline-2,4(1H,3H)-dione Core

A common and straightforward method for the synthesis of the unsubstituted quinazoline-2,4(1H,3H)-dione scaffold involves the reaction of anthranilic acid with a source of a carbonyl group, followed by cyclization.

Experimental Protocol: Synthesis from Anthranilic Acid [1][2]

-

Step 1: Urea Formation: In a round-bottom flask, dissolve anthranilic acid in water.

-

Add a solution of potassium cyanate (KOCN) to the flask and stir the mixture at room temperature. This reaction forms the corresponding urea derivative.[1]

-

Step 2: Cyclization: To the same pot, add a solution of sodium hydroxide (NaOH) to induce cyclization of the urea derivative, forming the monosodium salt of the quinazoline-2,4(1H,3H)-dione.[1]

-

Step 3: Acidification: Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the final product.

-

Purification: The highly pure quinazoline-2,4(1H,3H)-dione can be isolated by simple filtration of the reaction mixture.[1]

Synthesis of N1- and N3-Substituted Derivatives

Substitution at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione ring is a key strategy for modulating the biological activity of these compounds.

Experimental Protocol: N-Alkylation [3]

-

Step 1: Preparation of the Scaffold: Start with commercially available or synthesized quinazoline-2,4(1H,3H)-dione.

-

Step 2: Alkylation: In a suitable solvent such as dimethylformamide (DMF), add the quinazoline-2,4(1H,3H)-dione, an alkylating agent (e.g., ethyl chloroacetate), and a base (e.g., potassium carbonate).

-

Step 3: Reaction: Stir the mixture at room temperature to allow for N-alkylation to occur. The reaction can be monitored by thin-layer chromatography.

-

Step 4: Work-up and Purification: After completion of the reaction, the product can be isolated by standard work-up procedures and purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

The quinazoline-2,4(1H,3H)-dione scaffold has been shown to exhibit a remarkable array of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. Inhibitors of PARP can induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1/2 inhibitors.[4][5][6][7]

Mechanism of Action: PARP Inhibition

Caption: PARP inhibition by quinazoline-2,4(1H,3H)-dione derivatives.

Table 1: Anticancer Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 7 | Cytotoxicity | HUH-7 | 2.5 | [8] |

| MCF-7 | 6.8 | [8] | ||

| HCT-116 | 4.9 | [8] | ||

| 32a | Cytotoxicity | HT-29 | 0.18 | [8] |

| 32b | Cytotoxicity | HT-29 | 0.13 | [8] |

| Compound A | Multi-target | HCT-116 | 4.47 | [9] |

| HeLa | 7.55 | [9] | ||

| MCF-7 | 4.04 | [9] | ||

| 8a | Cytotoxicity | HCT-116 | 5.33 (72h) | [9] |

| HepG2 | 7.94 (72h) | [9] | ||

| 8f | Cytotoxicity | MCF-7 | 21.29 (48h) | [9] |

| 8k | Cytotoxicity | MCF-7 | 11.32 (72h) | [9] |

| Various | Wnt Signaling | HCT116 | 4.9 - 17.4 | [10] |

The Wnt signaling pathway is frequently dysregulated in various cancers, particularly colorectal cancer. Quinazoline derivatives have been identified as inhibitors of this pathway, acting downstream of β-catenin.[10][11][12][13]

Mechanism of Action: Wnt Pathway Inhibition

Caption: Inhibition of the Wnt signaling pathway by quinazoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity [14][15][16][17]

-

Cell Seeding: Seed adherent cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

Quinazoline-2,4(1H,3H)-dione derivatives have also shown promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 13 | Escherichia coli | 65 | [3] |

| 2b | Staphylococcus haemolyticus | 10 | [18] |

| 2c | Staphylococcus aureus | 11 | [18] |

| 3c | Staphylococcus haemolyticus | 12 | [18] |

| 2a | Staphylococcus haemolyticus | 13 | [18] |

| 9c | MRSA | 4 | [19] |

| 9i | MRSA | 4 | [19] |

| 9m | MRSA | 4 | [19] |

| 9k | Escherichia coli | 4 | [19] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [20][21][22][23][24]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in optimizing the biological activity of quinazoline-2,4(1H,3H)-dione derivatives. Key structural modifications that influence activity include:

-

Substitutions at N1 and N3: The nature and size of the substituents at these positions can significantly impact potency and selectivity.

-

Substitutions on the Benzene Ring: The introduction of various functional groups on the benzene ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Conclusion and Future Perspectives

The quinazoline-2,4(1H,3H)-dione scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability and diverse pharmacological profile make it an attractive starting point for drug discovery programs. Future research in this area will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into preclinical and clinical development. The continued exploration of this "privileged" scaffold holds great promise for the discovery of new medicines to address unmet medical needs.

References

- Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Pharmaceuticals, 15(6), 738. [Link]

- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.

- Fujioka, H., et al. (2015). Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. Chemical and Pharmaceutical Bulletin, 63(10), 840-843. [Link]

- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.

- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.

- IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing.

- Mahato, A., & Sharma, G. (2012). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2465. [Link]

- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

- Akgun, H., et al. (2016). A Series of 2, 4 (1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Molecules, 21(6), 786. [Link]

- El-Sayed, N. N. E., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(19), 6614. [Link]

- Zablotskaya, A., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3568. [Link]

- Zablotskaya, A., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3568. [Link]

- Nusse, R. (n.d.). Wnt signaling pathway diagram. The Nusse Lab @ Stanford University.

- Aman, I., et al. (2022). QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). Indonesian Journal of Pharmacy, 33(1), 1-8. [Link]

- Wang, X., et al. (2018). Synthesis of N3-substituted-quinazoline-2,4(1H,3H)-diones via CuI-catalyzed coupling of 2-iodobenzamides with potassium cyanate. Tetrahedron Letters, 59(34), 3321-3324. [Link]

- Lu, D., et al. (2014). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. ACS medicinal chemistry letters, 5(10), 1098-1102. [Link]

- Al-Suwaidan, I. A., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 27(15), 4937. [Link]

- Al-Ostoot, F. H., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 12(1), 1-13. [Link]

- O'Shea, R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of medicinal chemistry, 59(9), 4574-4589. [Link]

- Kaur, H., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 9(28), 16063-16103. [Link]

- Wang, Y., et al. (2023). Discovery of Quinazoline-2, 4 (1 H, 3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of medicinal chemistry, 66(20), 14095-14115. [Link]

- Kumar, A., et al. (2013). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 835-839. [Link]

- Yao, H., et al. (2021). Discovery of Quinazoline-2, 4 (1 H, 3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of medicinal chemistry, 64(22), 16738-16757. [Link]

- Zhou, X., et al. (2017). Discovery of novel quinazoline-2, 4 (1H, 3H)-dione derivatives as potent PARP-2 selective inhibitors. Bioorganic & medicinal chemistry, 25(15), 4057-4066. [Link]

- de Wispelaere, M., et al. (2022). Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]

- Zhou, X., et al. (2018). Discovery of quinazoline-2, 4 (1H, 3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & biomolecular chemistry, 16(17), 3147-3158. [Link]

- Al-Ghorbani, M., et al. (2021). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Molecules, 26(16), 4995. [Link]

- Chang, T. S., et al. (2020). 2, 4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. International journal of molecular sciences, 21(16), 5901. [Link]

- Zablotskaya, A., et al. (2023). Synthesis of quinazoline-2, 4 (1H, 3H)-dione 14. ResearchGate.

- De Tal, G., et al. (2022). Synthesis of N3-Substituted Quinazoline-2, 4-diones via C-4 Amination-Cyclization of Isatoic Anhydrides. The Journal of Organic Chemistry, 87(16), 11119-11132. [Link]

- Ji, Q., et al. (2014). Design, synthesis, and evaluation of novel 1-methyl-3-substituted quinazoline-2, 4-dione derivatives as antimicrobial agents. Medicinal Chemistry Research, 23(5), 2169-2177. [Link]

- Zhan, T., et al. (2017). WNT as a Driver and Dependency in Cancer. Trends in Cancer, 3(11), 769-779. [Link]

- Li, J., et al. (2009). A new and facile synthesis of quinazoline-2, 4 (1H, 3H)-diones. Organic letters, 11(8), 1733-1736. [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. | Semantic Scholar [semanticscholar.org]

- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. actascientific.com [actascientific.com]

- 21. ibtbioservices.com [ibtbioservices.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5-Bromoquinazoline-2,4(1H,3H)-dione: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has long been recognized as a "privileged structure" in the realm of drug discovery.[1] Its inherent planarity, synthetic tractability, and ability to engage in diverse molecular interactions have made it a cornerstone for the development of a wide array of therapeutic agents.[2] From established anticancer drugs like gefitinib and erlotinib to a plethora of compounds with antimicrobial, anti-inflammatory, and anticonvulsant properties, the quinazoline scaffold continues to be a fertile ground for innovation.[1] This guide focuses on a specific, yet promising, member of this family: 5-Bromoquinazoline-2,4(1H,3H)-dione . While extensive research has been conducted on the broader quinazolinone class, this document aims to provide a comprehensive technical overview of the synthesis, known biological activities, and potential therapeutic applications of this particular bromo-substituted derivative, offering insights for researchers and drug development professionals.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a multi-step process starting from 5-bromoanthranilic acid. The following protocol outlines a reliable and reproducible method.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Bromoanthranilic Acid

-

To a solution of anthranilic acid (0.3 M) in glacial acetic acid (500 mL), add bromine (19 mL) at 20°C.

-

Extract the resulting mixture with 1 L of water containing 50 mL of concentrated HCl.

-

Filter the mixture.

-

Cool the filtrate to crystallize 5-bromoanthranilic acid as pale yellowish crystals.[3]

Step 2: Synthesis of this compound

-

Dissolve 5-bromoanthranilic acid (0.16 M) in pyridine (100 mL).

-

Add o-amino benzoyl chloride (0.16 M) to the solution with stirring at room temperature.

-

Continue stirring for 30 minutes at the same temperature.

-

Filter the reaction mixture and collect the precipitate.

-

Wash the precipitate with distilled water and petroleum ether (60/80) to remove traces of pyridine.

-

Dry the resulting pale creamish crystals at 60°C to obtain 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one.[3]

-

Reflux the obtained benzoxazinone (0.075 M) with hydrazine hydrate (75 mL) for 3 hours at 120-130°C.

-

Allow the reaction mixture to cool to room temperature.

-

Recrystallize the developed pale creamish crystals from super dry ethanol to yield 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one.[3]

Note: While the above protocol is derived from the synthesis of a related compound, it provides a strong foundational methodology for obtaining the target molecule. Modifications and optimizations may be necessary for specific laboratory conditions.

Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound can be inferred from the extensive research on the quinazoline-2,4(1H,3H)-dione scaffold. The bromine substitution at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity for various biological targets.

Anticancer Activity: Targeting DNA Repair and Cell Proliferation

Quinazolinone derivatives are well-documented for their anticancer properties, acting through various mechanisms including the inhibition of key enzymes involved in cell signaling and DNA repair.[4]

2.1.1. PARP Inhibition: A Strategy of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[5] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in "synthetic lethality" and selective cancer cell death.[5] Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP inhibitors.[6]

Signaling Pathway: PARP Inhibition

Sources

- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Discovery and historical synthesis of quinazolinedione compounds

An In-Depth Guide to the Discovery and Historical Synthesis of Quinazolinedione Compounds

Abstract

The quinazolinedione scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive exploration of the quinazolinedione core, from its initial discovery to the evolution of its synthesis. We will trace the historical lineage of synthetic methodologies, beginning with foundational 19th-century chemistry and progressing to the sophisticated catalytic and multi-component reactions of the modern era. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights that govern the selection and execution of synthetic strategies. By synthesizing historical context with modern applications, this guide serves as an authoritative resource on the chemistry of this vital heterocyclic system.

The Quinazolinedione Scaffold: A Privileged Structure in Drug Discovery

The quinazolinedione framework is a fused heterocyclic system consisting of a pyrimidine-2,4-dione ring fused to a benzene ring. This arrangement, specifically the quinazoline-2,4(1H,3H)-dione isomer, is of paramount importance. The scaffold's rigid structure and the presence of hydrogen bond donors and acceptors make it an ideal pharmacophore for interacting with a diverse array of biological targets. Consequently, its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][4] Its prevalence in both natural products and FDA-approved pharmaceuticals has cemented its status as a "privileged structure" in the field of drug development.[5]

Historical Perspective: From Quinazoline to Quinazolinedione

The journey into the synthesis of quinazolinediones begins with the discovery of the parent quinazoline nucleus. The first recorded synthesis was achieved by Griess in 1869, who prepared the quinazoline core through the reaction of anthranilic acid with cyanogen.[6][7] This seminal work laid the groundwork for heterocyclic chemistry and opened the door for further exploration.

Several decades later, the focus shifted toward creating oxidized derivatives. The development of synthetic routes to quinazolin-4(3H)-ones, notably through the Niementowski quinazoline synthesis (1895), was a critical step.[6][8] This reaction, involving the condensation of anthranilic acid with amides at high temperatures, became a cornerstone method for building the quinazolinone ring system.[5][8] While not a direct synthesis of the dione, the principles of cyclocondensation established by Niementowski were foundational for the subsequent development of direct routes to the quinazoline-2,4(1H,3H)-dione structure.

Foundational Synthetic Strategies for the Quinazolinedione Core

The earliest and most direct methods for constructing the quinazoline-2,4(1H,3H)-dione ring relied on the cyclocondensation of readily available ortho-substituted benzene derivatives, primarily anthranilic acid and its related compounds.

Synthesis from Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) is the most classical starting material. The core principle involves reacting the amino group and the carboxylic acid group (or its ester derivative) with a two-carbon synthon that can provide the two carbonyl groups of the dione ring.

-

Reaction with Urea: A straightforward and common method involves heating anthranilic acid with urea. The reaction proceeds via an initial formation of an N-acylurea intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to yield the quinazolinedione ring. This method is valued for its simplicity and the low cost of reagents.

-